An In-depth Technical Guide to 4-Cyano-3-isopropoxyphenylboronic Acid: A Versatile Building Block for Modern Drug Discovery
An In-depth Technical Guide to 4-Cyano-3-isopropoxyphenylboronic Acid: A Versatile Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Substituted Phenylboronic Acids in Medicinal Chemistry
In the landscape of modern medicinal chemistry, the strategic incorporation of boron-containing moieties has transitioned from a niche interest to a mainstream approach in the design of novel therapeutics.[1][2][3][4] Among these, arylboronic acids stand out as exceptionally versatile building blocks, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5] This reaction provides a robust and highly adaptable method for the construction of biaryl and heteroaryl structures, which are privileged scaffolds in a vast array of biologically active molecules.[6][7]
This guide focuses on a specific, highly functionalized reagent: 4-Cyano-3-isopropoxyphenylboronic acid . Its unique substitution pattern—a cyano group para to the boronic acid and an isopropoxy group meta to it—offers a nuanced electronic and steric profile that medicinal chemists can exploit for targeted library synthesis and lead optimization. The electron-withdrawing cyano group can modulate the reactivity of the boronic acid and serve as a handle for further chemical transformations, while the isopropoxy group can enhance solubility and provide a vector for exploring specific binding interactions within a protein target.
This document serves as a comprehensive technical resource, providing an in-depth analysis of the chemical properties, synthesis, and reactivity of 4-Cyano-3-isopropoxyphenylboronic acid. It further aims to provide field-proven insights into its application in drug discovery, with a particular focus on its utility in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecular architectures.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis and drug development. While specific experimental data for 4-Cyano-3-isopropoxyphenylboronic acid is not extensively published in peer-reviewed literature, we can compile its fundamental identifiers and draw reasonable inferences from closely related analogs.
Table 1: Core Identifiers and Properties of 4-Cyano-3-isopropoxyphenylboronic acid
| Property | Value | Source |
| IUPAC Name | (4-Cyano-3-isopropoxyphenyl)boronic acid | - |
| CAS Number | 2096339-85-2 | [8] |
| Molecular Formula | C₁₀H₁₂BNO₃ | [9] |
| Molecular Weight | 205.02 g/mol | [9] |
| Appearance | Solid | [9] |
| SMILES | CC(C)Oc1cc(ccc1C#N)B(O)O | [9] |
| InChI Key | XRTVNVUITJLVSU-UHFFFAOYSA-N | [9] |
1.1. Comparative Physicochemical Properties
To provide a practical context for experimental design, the table below compares the known properties of structurally similar boronic acids. The melting point of the fluorinated analog is notably high, suggesting strong intermolecular interactions in the solid state.[10][11][12] The solubility of phenylboronic acids, in general, is highly dependent on the solvent system, with good solubility often observed in polar aprotic solvents like ethers and ketones, and poor solubility in nonpolar hydrocarbon solvents.[13]
Table 2: Comparative Physicochemical Data of Related Phenylboronic Acids
| Compound | Melting Point (°C) | Solubility Profile |
| 4-Cyano-3-fluorophenylboronic acid | >300 °C | Soluble in Methanol[10] |
| (4-Cyano-3-isobutoxyphenyl)boronic acid | Not specified (solid) | Store under inert atmosphere[14] |
| Phenylboronic acid | 217-220 °C | High solubility in ethers and ketones; low in hydrocarbons[13] |
1.2. Storage and Stability
Like most boronic acids, 4-Cyano-3-isopropoxyphenylboronic acid should be stored in a cool, dry place under an inert atmosphere to prevent degradation. Boronic acids are susceptible to dehydration to form boroxines (cyclic trimers), a process that is often reversible upon exposure to water. For long-term storage, refrigeration is recommended.
Synthesis and Reactivity
2.1. Proposed Synthetic Route
A plausible precursor for this synthesis is a halogenated derivative of 4-bromo-2-isopropoxybenzonitrile. The synthesis of a related compound, 3-cyano-4-isopropoxybenzoic acid, has been described in the patent literature, suggesting that the core isopropoxybenzonitrile scaffold is accessible.[15][16]
The proposed synthetic workflow is as follows:
Caption: Proposed synthetic workflow for 4-Cyano-3-isopropoxyphenylboronic acid.
2.2. Reactivity in Suzuki-Miyaura Cross-Coupling
The primary utility of 4-Cyano-3-isopropoxyphenylboronic acid in drug discovery lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[17][18][19] This reaction enables the formation of a carbon-carbon bond between the boronic acid-bearing carbon and an electrophilic carbon, typically an aryl or heteroaryl halide or triflate.[5]
The general catalytic cycle for the Suzuki-Miyaura coupling is a well-understood process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic partner (e.g., an aryl bromide) to form a Pd(II) species.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid by forming a more nucleophilic "ate" complex.
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Logical workflow from a chemical building block to a potential drug candidate.
The isopropoxy group can be oriented to probe hydrophobic regions of the kinase ATP binding site, while the cyano group can act as a hydrogen bond acceptor or be further elaborated, for example, through reduction to an aminomethyl group or hydrolysis to a carboxylic acid, to explore additional interactions and optimize pharmacokinetic properties.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid like 4-Cyano-3-isopropoxyphenylboronic acid. The specific quantities and conditions may require optimization for different substrates.
Objective: To synthesize a biaryl compound via the palladium-catalyzed coupling of 4-Cyano-3-isopropoxyphenylboronic acid with a model aryl bromide (e.g., 4-bromoanisole).
Materials:
-
4-Cyano-3-isopropoxyphenylboronic acid
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or similar phosphine ligand
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol, 1.0 equiv.), 4-Cyano-3-isopropoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tricyclohexylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous toluene (10 mL) and a degassed aqueous solution of potassium phosphate (2.0 M, 2.0 mL).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and then brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 4-Cyano-3-isopropoxyphenylboronic acid.
-
Hazard Classification: It is classified as Acute Toxicity, Oral (Category 4). [9]* GHS Pictogram: GHS07 (Exclamation mark). [9]* Hazard Statement: H302: Harmful if swallowed. [9]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Spill and Disposal: In case of a spill, contain the material and dispose of it in accordance with local regulations.
Conclusion
4-Cyano-3-isopropoxyphenylboronic acid represents a valuable and highly functionalized building block for medicinal chemists and drug development professionals. Its strategic substitution pattern provides opportunities for fine-tuning molecular properties and exploring specific interactions with biological targets. As a key component in the powerful Suzuki-Miyaura cross-coupling reaction, it facilitates the efficient synthesis of complex biaryl and heteroaryl scaffolds that are central to the development of new therapeutics. While further public data on its specific applications and properties would be beneficial, the principles and protocols outlined in this guide provide a solid foundation for its successful implementation in drug discovery programs.
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